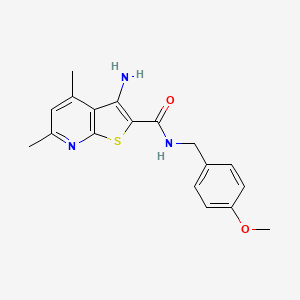![molecular formula C11H10N2OS2 B1683638 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol CAS No. 189057-68-9](/img/structure/B1683638.png)
6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol
Overview
Description
6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol is a heterocyclic compound with the molecular formula C11H10N2OS2 and a molecular weight of 250.34 g/mol . This compound contains a pyrimidine ring substituted with phenylsulfanyl and sulfanyl groups, making it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol can be achieved through several methods:
Introduction of an arylsulfanyl group into uracil by lithiation:
Nucleophilic substitution of the halogen in 6-chloropyrimidines: This method uses nucleophilic substitution to introduce the arylsulfanyl group into the pyrimidine ring.
Reaction of the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate: This method involves the reaction of a Grignard reagent with S-phenyl benzenesulfonothiolate to form the desired compound.
Cyclization of ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates: This method involves the cyclization of ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates followed by transformation of the intermediate to the final product.
Chemical Reactions Analysis
6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl and sulfanyl groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through modulation of specific signaling pathways .
Comparison with Similar Compounds
6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol can be compared with other similar compounds, such as:
6-(Phenylsulfanyl)uracil: This compound has a similar structure but lacks the sulfanyl group at position 2.
6-(Phenylselanyl)uracil: This compound contains a phenylselanyl group instead of a phenylsulfanyl group.
6-Arylmethyl derivatives of uracil: These compounds have various arylmethyl groups attached to the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(phenylsulfanylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c14-10-6-8(12-11(15)13-10)7-16-9-4-2-1-3-5-9/h1-6H,7H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTBGGWDZYETPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


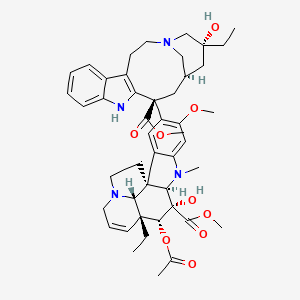
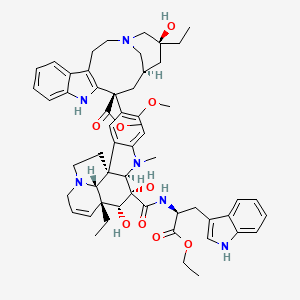
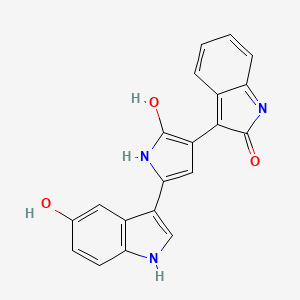
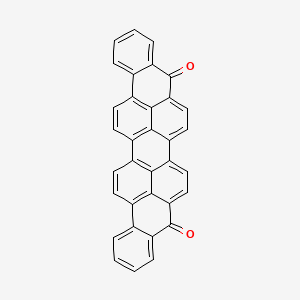
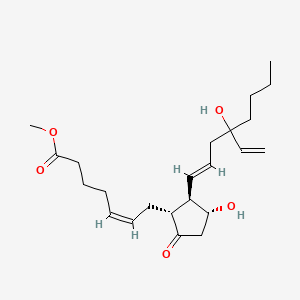
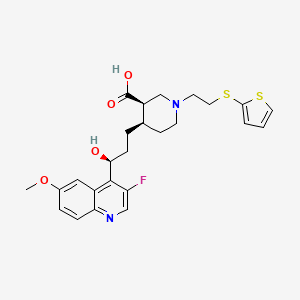

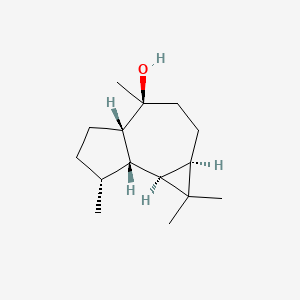
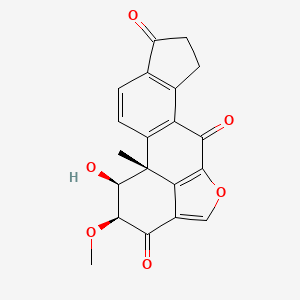
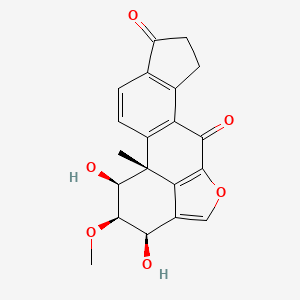
![Methyl 2-[8-[9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate](/img/structure/B1683571.png)
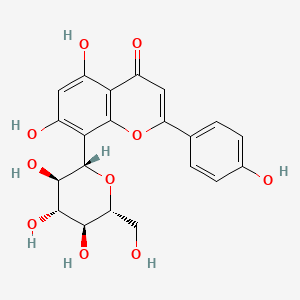
![[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B1683573.png)
